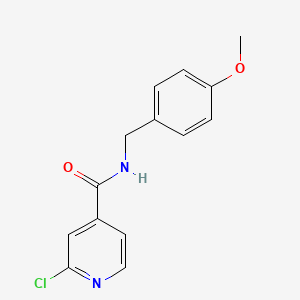

2-Chloro-N-(4-methoxybenzyl)isonicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-12-4-2-10(3-5-12)9-17-14(18)11-6-7-16-13(15)8-11/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITLOCPGBPXBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-methoxybenzyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with 4-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the isonicotinamide ring undergoes nucleophilic substitution, facilitating structural diversification. Common nucleophiles include amines, alkoxides, and thiols. For example:

-

Reaction with primary amines under basic conditions (e.g., KCO) yields 2-amino derivatives, which are intermediates for further functionalization.

-

Methoxybenzyl-protected amines can be deprotected using trifluoroacetic acid (TFA) to regenerate free amines .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyne groups:

Suzuki-Miyaura Coupling

The chloro group participates in Suzuki-Miyaura coupling with boronic acids. For instance:

-

Coupling with 4-fluorophenyl boronic acid pinacol ester under Pd catalysis forms biaryl derivatives, useful in PET probe synthesis .

| Reaction Component | Conditions | Yield |

|---|---|---|

| 2-Chloroisonicotinamide + 4-Fluorophenyl boronic acid | Pd(OAc), KCO, Dioxane, 150°C | 68% |

Sonogashira Coupling

Alkyne precursors react with aryl halides via Sonogashira coupling to form carbon-carbon triple bonds, as demonstrated in the synthesis of internal alkynes .

Buchwald-Hartwig Amination

The chloro group undergoes Buchwald-Hartwig amidation with aminopyridines to form substituted isonicotinamides. Key conditions include:

Example:

Hydrogenation and Deprotection

Alkyne intermediates derived from the compound can be hydrogenated to alkanes using H and Pd/C. Subsequent deprotection of methoxybenzyl groups with TFA yields free amines .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrogenation | H, Pd/C, MeOH | 85% |

| Deprotection | TFA, 80°C | 79% |

Copper-Catalyzed Reactions

Copper catalysts enable domino C-heteroatom bond formation. For example:

| Catalyst | Base | Yield |

|---|---|---|

| CuI | KCO | 63% |

| CuCl | KCO | 60% |

Acylation and Hydrolysis

The amine group undergoes acylation with acyl chlorides, followed by selective hydrolysis:

-

Double acylation of 2-amino isonicotinate followed by LiOH-mediated hydrolysis yields mono-acylated acids .

Oxidation and Reduction

-

Swern Oxidation : Converts alcohols to ketones, useful in precursor synthesis .

-

Wittig Reaction : Forms alkenes from aldehydes, enabling structural rigidity modifications .

These reactions highlight the compound’s versatility as a scaffold in synthesizing bioactive molecules, enzyme inhibitors, and imaging probes. Its reactivity profile supports applications in medicinal chemistry, particularly for targeting kinases and metabolic enzymes .

Scientific Research Applications

Biological Activities

Research indicates that 2C-MB-INA exhibits various biological activities, which are primarily attributed to its unique molecular structure.

Potential Pharmacological Uses

- GSK-3 Inhibition : Preliminary studies suggest that derivatives of isonicotinamide, including 2C-MB-INA, may act as inhibitors of glycogen synthase kinase 3 (GSK-3), a key enzyme involved in numerous signaling pathways related to neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent .

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds similar to 2C-MB-INA have shown promise as selective inhibitors of nNOS, which is crucial for regulating nitric oxide levels in neuronal tissues. This activity could be beneficial in treating conditions like stroke or neurodegeneration .

Applications in Drug Development

The structural characteristics of 2C-MB-INA make it a candidate for developing new therapeutic agents. Its applications include:

A. PET Imaging Probes

Recent studies have explored the use of isonicotinamide derivatives as positron emission tomography (PET) imaging probes for GSK-3. The stability and selectivity of these compounds in biological systems are critical for their effectiveness in non-invasive imaging techniques .

B. Neuroprotective Agents

Given its potential to inhibit nNOS and its favorable pharmacokinetic properties, 2C-MB-INA could serve as a template for designing neuroprotective drugs aimed at conditions such as Alzheimer's disease or other neurodegenerative disorders .

Future Research Directions

Ongoing research is necessary to fully elucidate the mechanisms through which 2C-MB-INA exerts its biological effects. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacodynamics and pharmacokinetics in animal models.

- Mechanistic Studies : Investigating how 2C-MB-INA interacts with specific molecular targets.

- Clinical Trials : Assessing its efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxybenzyl groups may facilitate binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its biological effects.

Comparison with Similar Compounds

N-Chloroisonicotinamide (NCIN)

- Structure : Features an N-chloro group instead of the 4-methoxybenzyl substituent.

- Synthesis : Prepared via chlorination of isonicotinamide, offering advantages in ease of synthesis and handling .

- Reactivity : Acts as an oxidant in organic reactions, with slower oxidation rates compared to nicotinamide derivatives due to steric and electronic effects .

- Pharmacology : Exhibits pharmacological activity, though specific applications remain underreported .

Boscalid (2-Chloro-N-(4'-chlorobiphenyl-2-yl)-nicotinamide)

- Structure : Contains a biphenyl group and a second chloro substituent.

- Applications : A commercial fungicide (CAS 188425-85-6) with enhanced activity due to increased aromaticity and lipophilicity .

- Stability: The biphenyl group may improve resistance to metabolic degradation compared to mono-aromatic derivatives.

- Key Difference : The biphenyl moiety in boscalid likely enhances target binding in fungal systems, a feature absent in the methoxybenzyl-substituted target compound .

2-Chloro-N-(3-chlorophenyl)isonicotinamide

2-Chloro-N-(3-methylbenzyl)isonicotinamide

- Structure : Features a 3-methylbenzyl group (electron-donating methyl substituent).

Tabular Comparison of Key Properties

Pharmacological and Toxicological Insights

- Activity : Boscalid’s efficacy as a fungicide highlights the importance of chloro and aromatic groups in target binding. The target compound’s methoxy group may modulate similar interactions but requires experimental validation .

- Toxicity : Methoxy substituents are generally less toxic than chloro groups, suggesting the target compound may have a safer profile than 3-chlorophenyl analogs .

Biological Activity

Overview

2-Chloro-N-(4-methoxybenzyl)isonicotinamide (CAS No. 1019373-47-7) is an organic compound characterized by its unique structure, which includes a chloro group, a methoxybenzyl moiety, and an isonicotinamide backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C15H14ClNO2

- Molecular Weight : 273.73 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methoxybenzyl groups enhances its binding affinity to these targets, potentially modulating their activity and influencing cellular pathways related to signal transduction and gene expression.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results indicate that it exhibits significant antibacterial properties, which may be beneficial in treating infections caused by resistant bacterial strains .

Enzyme Modulation

This compound functions as a biochemical probe to study enzyme activities. It has been shown to modulate the activity of certain enzymes, contributing to its potential therapeutic applications in metabolic disorders.

Case Studies

- Antitumor Efficacy : A study demonstrated that the compound showed promising antitumor effects in vitro, with IC50 values indicating effective inhibition of tumor cell growth. Further research is needed to validate these findings in vivo and explore the underlying mechanisms .

- Antibacterial Screening : In a comparative analysis of various derivatives, this compound exhibited superior antibacterial activity compared to traditional antibiotics like cefixime and azithromycin, indicating its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology .

- Crystallization Engineering : Control particle size distribution via anti-solvent addition or cooling profiles .

How do structural modifications (e.g., substituting the methoxy group) impact the compound’s reactivity and stability?

Advanced Research Question

Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents and compare:

- Kinetic Stability : Accelerated degradation studies under acidic/alkaline conditions .

- Reactivity : Track intermediates via LC-MS during hydrolysis/oxidation .

- Thermal Behavior : Thermogravimetric analysis (TGA) to assess decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.